Musaroside

Description

Structure

3D Structure

Properties

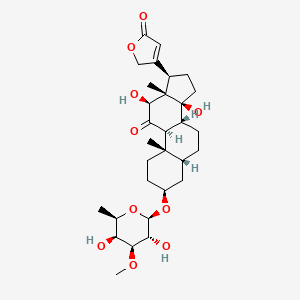

Molecular Formula |

C30H44O10 |

|---|---|

Molecular Weight |

564.7 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3/t14-,16-,17+,18-,19-,21-,22+,24-,25+,26-,27+,28+,29+,30+/m1/s1 |

InChI Key |

TYVPUZUDLFQZOP-CROJTKMBSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C(=O)[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Musaroside from Strophanthus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musaroside, a cardenolide cardiac glycoside, is a significant secondary metabolite found within various species of the genus Strophanthus. Historically, extracts from these plants have been utilized in traditional African medicine and as arrow poisons, owing to their potent effects on cardiac muscle. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its primary plant source, Strophanthus sarmentosus. It details the experimental protocols for extraction and chromatographic separation, presents quantitative data in structured tables, and illustrates the key experimental workflows and the compound's mechanism of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development interested in the isolation and study of this compound and related cardiac glycosides.

Introduction

The genus Strophanthus, belonging to the Apocynaceae family, is a rich source of cardiac glycosides, a class of naturally occurring steroids known for their profound effects on heart tissue.[1] One such compound is this compound, a glycoside of the aglycone sarmutogenin. The seminal work on the isolation and characterization of this compound from the seeds of Strophanthus sarmentosus was conducted by the research group of Tadeus Reichstein in the mid-20th century, laying the foundation for future studies on this and related compounds.[2][3]

Cardiac glycosides, including this compound, exert their biological effects primarily through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.[4] This inhibition leads to an increase in intracellular calcium ions in cardiomyocytes, resulting in a positive inotropic effect (increased force of contraction). This mechanism has been the basis for the therapeutic use of cardiac glycosides in treating heart failure and certain arrhythmias.

This guide will provide a detailed methodology for the isolation and purification of this compound, based on established protocols for cardiac glycosides from Strophanthus, and will delineate the signaling pathways affected by its interaction with the Na+/K+-ATPase.

Experimental Protocols

The isolation of this compound from Strophanthus seeds is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methods for the isolation of cardiac glycosides from Strophanthus species.

Plant Material and Extraction

-

Plant Material: Dried and powdered seeds of Strophanthus sarmentosus are the primary source material.

-

Defatting: The powdered seeds are first defatted by Soxhlet extraction or maceration with a non-polar solvent such as n-hexane or petroleum ether. This step is crucial to remove lipids that can interfere with subsequent extraction and purification steps.

-

Extraction of Glycosides: The defatted plant material is then extracted with a polar solvent to isolate the cardiac glycosides.

-

Solvent: 70-95% ethanol or methanol.

-

Method: Maceration with stirring or Soxhlet extraction for several hours.

-

Procedure: The extraction is typically repeated multiple times with fresh solvent to ensure exhaustive extraction of the target compounds. The extracts are then combined.

-

-

Concentration: The combined alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate the glycosides from other classes of compounds.

-

The crude extract is dissolved in a hydroalcoholic solution (e.g., 50% methanol in water).

-

This solution is then partitioned against a series of organic solvents of increasing polarity. A common sequence is:

-

Dichloromethane or Chloroform: To extract less polar glycosides.

-

Ethyl Acetate: To extract glycosides of intermediate polarity.

-

n-Butanol: To extract the more polar glycosides.

-

-

Each solvent fraction is collected and concentrated separately. This compound, being a moderately polar glycoside, is typically found in the dichloromethane or ethyl acetate fractions.

Chromatographic Purification

The fraction containing this compound is further purified using chromatographic techniques.

-

Column Chromatography: The enriched fraction is first subjected to column chromatography over silica gel or a non-polar adsorber resin.

-

Stationary Phase: Silica gel (60-120 mesh) or a resin like Diaion® HP-20.

-

Mobile Phase: A gradient of solvents, typically starting with a less polar mixture (e.g., chloroform or ethyl acetate) and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.

-

Detection: UV detection at a wavelength around 220 nm is suitable for cardenolides.

-

Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

-

Data Presentation

The following tables summarize representative quantitative data for the isolation of cardiac glycosides from Strophanthus. It is important to note that specific yields for this compound are not widely reported in modern literature, and these values are based on general protocols for related compounds.

Table 1: Extraction and Partitioning of Cardiac Glycosides from Strophanthus Seeds

| Parameter | Value/Description |

| Starting Material | 1 kg of dried, powdered Strophanthus seeds |

| Defatting Solvent | 5 L n-hexane |

| Extraction Solvent | 10 L of 80% Methanol |

| Crude Extract Yield | 100 - 150 g |

| Partitioning Solvents | Dichloromethane, Ethyl Acetate, n-Butanol |

| Yield of Glycoside-Rich Fraction | 10 - 20 g |

Table 2: Representative Parameters for Preparative HPLC Purification

| Parameter | Value/Description |

| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-60% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 1-5 mL (of a concentrated solution) |

| Expected Purity of Isolated this compound | >95% |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Strophanthus seeds.

Signaling Pathway of this compound

This compound, like other cardiac glycosides, inhibits the Na+/K+-ATPase. This action triggers a cascade of intracellular signaling events, as depicted below.

Conclusion

The discovery and isolation of this compound from Strophanthus sarmentosus represent a classic chapter in the history of natural product chemistry. While modern chromatographic and spectroscopic techniques have greatly advanced the efficiency of such work, the fundamental principles of extraction and purification remain relevant. This guide provides a framework for researchers to approach the isolation of this compound, combining historical context with contemporary methodologies. The elucidation of its signaling pathway through the inhibition of Na+/K+-ATPase continues to be an area of active research, with potential implications for the development of new therapeutic agents. Further investigation into the specific quantitative yields of this compound and its biological activities will undoubtedly contribute to a deeper understanding of this potent cardiac glycoside.

References

biosynthesis pathway of Musaroside in plants

An In-depth Technical Guide on the Biosynthesis of Musaroside in Plants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cardenolide glycoside, a class of naturally occurring steroid-like compounds found in certain plants, such as those of the Strophanthus genus.[1] These compounds are of significant interest due to their biological activity, primarily their ability to inhibit the Na+/K+-ATPase enzyme, which has led to their historical and modern use in treating cardiac conditions.[2][3][4] this compound consists of a steroidal aglycone, sarmutogenin, and a sugar moiety, 6-deoxy-3-O-methyl-D-galactopyranose. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide provides a comprehensive overview of its putative biosynthesis based on current knowledge of cardenolide and deoxy-sugar formation in plants. This document details the proposed enzymatic steps, presents relevant quantitative data from related compounds, and provides established experimental protocols for the analysis of cardenolides.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Biosynthesis of the Aglycone (Sarmutogenin).

-

Biosynthesis of the Sugar Moiety (6-deoxy-3-O-methyl-D-galactose).

-

Glycosylation of the Aglycone.

Biosynthesis of the Aglycone: Sarmutogenin

The biosynthesis of the cardenolide aglycone begins with precursors from the isoprenoid pathway, leading to the formation of a steroid backbone. The pathway is thought to proceed from cholesterol or other phytosterols to pregnenolone, a key intermediate in the formation of all steroid hormones and related compounds.[5][6] Recent research has identified enzymes from the cytochrome P450 family, specifically the CYP87A subfamily, as responsible for catalyzing the conversion of phytosterols to pregnenolone.[5][6] From pregnenolone, a series of oxidative reactions, hydroxylations, and the formation of the characteristic butenolide ring at C-17 occur to yield the final aglycone. While the exact enzymatic steps for sarmutogenin are not known, the pathway for a similar cardenolide, digitoxigenin, provides a well-accepted model.[7]

Below is a proposed pathway for the biosynthesis of a cardenolide aglycone, leading to a sarmutogenin-like structure.

Biosynthesis of the Sugar Moiety: 6-deoxy-3-O-methyl-D-galactose

The sugar moiety of this compound is a rare deoxy- and methylated sugar. Its biosynthesis is proposed to start from a common nucleotide-activated sugar, such as UDP-D-glucose. The formation of 6-deoxyhexoses typically involves a multi-step enzymatic process.[8][9] This includes the oxidation of the sugar at C4, followed by dehydration to form a 4-keto-5,6-ene intermediate, and subsequent reduction at C6. Following the formation of the 6-deoxy sugar, a methylation step at the 3-hydroxyl group, catalyzed by a methyltransferase, would yield the final sugar moiety.

The following diagram illustrates a plausible biosynthetic route for UDP-6-deoxy-3-O-methyl-D-galactose.

Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of the activated sugar moiety to the sarmutogenin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).[10][11] These enzymes transfer the sugar from a nucleotide-activated donor, such as UDP-6-deoxy-3-O-methyl-D-galactose, to a specific hydroxyl group on the aglycone, in this case, likely the 3β-hydroxyl group of sarmutogenin.

The logical relationship of the overall biosynthesis is depicted in the following workflow.

Quantitative Data

Direct quantitative data on the enzyme kinetics and yields for the specific biosynthetic pathway of this compound are not currently available in the literature. However, data from studies on other cardenolide glycosides can provide a frame of reference.

| Parameter | Value | Compound/Enzyme | Plant Source | Reference |

| Yield | 65.32 ± 0.24 mg/g (dry weight) | Gentiopicroside (a secoiridoid glycoside) | Gentiana scabra Bunge | N/A |

| Inhibitory Concentration (IC50) | 9.653 × 10-8 M | Gofruside | Asclepias curassavica | [12] |

| Inhibitory Concentration (IC50) | 10-6 to 10-8 M | Various cardenolides | Asclepias curassavica | [12] |

| Total Cardenolides | Varies by generation | Securidaside | Securigera securidaca suspension culture |

Note: The table above includes data for other glycosides to provide context due to the lack of specific data for this compound biosynthesis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other cardenolide glycosides.

Extraction of Cardenolides from Plant Material

This protocol is adapted from established methods for cardenolide extraction.[1][12]

-

Sample Preparation: Harvest fresh plant material (e.g., leaves, seeds) and freeze-dry or oven-dry at a low temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Weigh approximately 10-100 mg of the dried powder into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (or another suitable solvent like ethanol).

-

Vortex thoroughly to mix.

-

Extract for 24 hours on a rotary shaker.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of solvent to ensure complete extraction.

-

Combine the supernatants.

-

-

Concentration: Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

Quantification of Cardenolides by HPLC

This protocol provides a general framework for the quantification of cardenolides using High-Performance Liquid Chromatography (HPLC).[1]

-

HPLC System: An HPLC system equipped with a UV detector and a C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might be:

-

0-5 min: 20% acetonitrile

-

5-25 min: Linear gradient from 20% to 80% acetonitrile

-

25-30 min: 80% acetonitrile

-

30-35 min: Return to 20% acetonitrile and equilibrate.

-

-

Detection: Cardenolides have a characteristic UV absorbance maximum at approximately 218-220 nm due to the butenolide ring.

-

Quantification:

-

Prepare a standard curve using a commercially available cardenolide standard (e.g., digitoxin).

-

Inject the prepared plant extracts onto the HPLC system.

-

Identify peaks corresponding to cardenolides based on their retention time and UV spectrum.

-

Calculate the concentration of individual cardenolides in the sample by comparing their peak areas to the standard curve.

-

Na+/K+-ATPase Inhibition Assay

This assay measures the biological activity of cardenolides by quantifying their inhibition of the Na+/K+-ATPase enzyme.[1][12]

-

Enzyme Source: Commercially available porcine cerebral cortex Na+/K+-ATPase can be used.

-

Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, KCl, and NaCl at appropriate concentrations and pH.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, a known concentration of the cardenolide extract or standard, and the Na+/K+-ATPase enzyme.

-

Pre-incubate the mixture for a set time (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 30 minutes) at 37 °C.

-

Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate released from ATP hydrolysis (e.g., a solution containing ascorbic acid and ammonium molybdate).

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 820 nm) using a microplate reader.

-

Calculation: The amount of inorganic phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each cardenolide concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

The workflow for a typical experimental analysis of cardenolides is outlined below.

Conclusion

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps to form both the steroidal aglycone and the unique sugar moiety, followed by their conjugation. While the complete pathway is yet to be fully characterized, this guide provides a robust, scientifically-grounded putative pathway based on the biosynthesis of related compounds. The experimental protocols detailed herein offer a solid foundation for researchers to extract, quantify, and assess the biological activity of this compound and other cardenolides. Further research, particularly in identifying and characterizing the specific enzymes involved in sarmutogenin and 6-deoxy-3-O-methyl-D-galactose biosynthesis, will be crucial for a complete understanding and potential biotechnological production of these valuable medicinal compounds.

References

- 1. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PR_Kunert [ice.mpg.de]

- 6. Tracking down the formation of cardenolides in plants [mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Plant glycosyltransferases for expanding bioactive glycoside diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Musaroside chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Stereochemistry

Musaroside is a complex organic molecule with the chemical formula C₃₀H₄₄O₁₀ and a molecular weight of 564.7 g/mol [1]. It belongs to the class of cardenolide glycosides, which are characterized by a steroid nucleus, a five-membered lactone ring, and a sugar moiety[1].

The chemical structure of this compound consists of two main components:

-

Aglycone: The steroidal aglycone is sarmutogenin.

-

Glycone: The sugar moiety is a β-D-digitaloside, which is a 6-deoxy-3-O-methyl-D-galactopyranosyl unit.

The complete and unambiguous stereochemistry of this compound is defined by its IUPAC name: 3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]. This nomenclature precisely describes the absolute configuration at each of the numerous chiral centers within the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₁₀ | --INVALID-LINK--[1] |

| Molecular Weight | 564.7 g/mol | --INVALID-LINK--[1] |

| CAS Number | 465-97-4 | --INVALID-LINK-- |

Spectroscopic Data

For researchers aiming to identify this compound, it is recommended to acquire a full suite of NMR spectra and compare them with data for structurally related sarmutogenin glycosides or other cardenolides. The chemical shifts of the anomeric proton of the digitalose sugar and the characteristic signals of the steroid backbone would be key diagnostic markers.

Experimental Protocols

General Isolation of Cardenolide Glycosides from Strophanthus kombe

A specific, detailed protocol for the isolation of this compound has not been published. However, a general procedure for the extraction and fractionation of cardenolide glycosides from the seeds of Strophanthus kombe can be outlined as follows. This protocol is a composite of established methods for this class of compounds and should be optimized for the specific goal of isolating this compound.

Experimental Workflow for Cardenolide Glycoside Isolation

References

Musaroside: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musaroside is a naturally occurring cardenolide glycoside, a class of steroid glycosides known for their potent biological activities. While less studied than other glycosides, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and a discussion of potential signaling pathways it may influence.

Natural Sources and Abundance of this compound

This compound has been identified in a limited number of plant species. The primary sources reported in the literature are from the genus Strophanthus and, as the name suggests, the genus Musa.

| Plant Species | Family | Plant Part Containing this compound | Abundance |

| Strophanthus kombe | Apocynaceae | Seeds | Not explicitly quantified in available literature. |

| Musa balbisiana | Musaceae | Not specified | Not explicitly quantified in available literature. |

| Musa glauca | Musaceae | Not specified | Not explicitly quantified in available literature. |

| Musa ornata | Musaceae | Not specified | Not explicitly quantified in available literature. |

| Musa rosacea | Musaceae | Not specified | Not explicitly quantified in available literature. |

| Musa superba | Musaceae | Not specified | Not explicitly quantified in available literature. |

| Musa textilis | Musaceae | Not specified | Not explicitly quantified in available literature. |

Experimental Protocols

Isolation of this compound from Plant Material

The following is a generalized protocol for the isolation of this compound, a cardenolide glycoside, from plant material, based on established methods for this class of compounds.

a. Plant Material Preparation:

-

Collect the desired plant parts (e.g., seeds of Strophanthus kombe).

-

Air-dry or freeze-dry the plant material to remove moisture.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

b. Extraction:

-

Perform a successive solvent extraction using a Soxhlet apparatus.

-

Begin with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

-

Follow with a solvent of intermediate polarity, such as ethyl acetate, to extract a broader range of compounds.

-

Finally, use a polar solvent, typically methanol, to extract the glycosides.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

c. Fractionation and Purification:

-

Subject the crude methanolic extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots using UV light and specific spray reagents for cardenolides (e.g., Kedde reagent).

-

Pool the fractions containing the compound of interest.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

a. Preparation of Standard Solutions:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations.

b. Sample Preparation:

-

Accurately weigh the dried and powdered plant material.

-

Extract the sample with a known volume of methanol using ultrasonication or maceration.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

c. HPLC-MS/MS Conditions:

-

HPLC System: A standard HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A linear gradient starting with a low percentage of Solvent B and increasing over time to elute compounds of varying polarities.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. The specific precursor ion and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Express the abundance of this compound as mg/g of the dry weight of the plant material.

Visualizations

Experimental Workflow for this compound Isolation and Quantification

Caption: Workflow for the isolation and quantification of this compound.

Potential Signaling Pathway: mTOR Inhibition

While the direct molecular targets of this compound have not been extensively studied, other plant-derived glycosides have been shown to interact with key cellular signaling pathways. One such pathway is the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. The diagram below illustrates a simplified overview of the mTOR signaling cascade. It is important to note that the interaction of this compound with this pathway is speculative and requires experimental validation.

Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.

Conclusion

This compound is a cardenolide glycoside with potential for further pharmacological investigation. This guide provides the current state of knowledge on its natural sources and outlines detailed methodologies for its extraction and quantification. The provided diagrams offer a visual representation of the experimental workflow and a potential, yet unconfirmed, mechanism of action through the mTOR signaling pathway. Further research is crucial to fully elucidate the abundance of this compound in nature and to confirm its biological targets and therapeutic potential.

In Vitro Cytotoxicity of Musa Species Extracts on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The global search for novel anticancer agents has led researchers to explore the therapeutic potential of natural products. Among these, extracts derived from various parts of the Musa genus, commonly known as bananas and plantains, have demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro. This technical guide synthesizes the available scientific data on the anticancer properties of Musa species extracts, providing an in-depth look at their cytotoxic activity, the experimental protocols used for their evaluation, and the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

Extracts from Musa paradisiaca and Musa acuminata, derived from the flower, peel, and fruit pulp, have shown promising results in inhibiting the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the plant part, the extraction solvent, and the target cell line. A summary of the reported IC50 values is presented below.

| Plant Species | Plant Part | Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Musa paradisiaca | Flower | Ethanolic | HeLa (Cervical Cancer) | 20 | [1][2][3] |

| Musa paradisiaca | Flower | Ethanolic (Fraction 2) | HeLa (Cervical Cancer) | <10 | [1][2][3] |

| Musa paradisiaca | Leaves | Ethyl Acetate | HeLa (Cervical Cancer) | 249.1 | [4] |

| Musa paradisiaca | Leaves | Ethyl Acetate | A375 (Malignant Melanoma) | 224.4 | [4] |

| Musa acuminata | Peel (Nendran) | Aqueous Methanol | MCF-7 (Breast Cancer) | 120.6 | [5] |

| Musa acuminata Colla | Pulp | Ethanolic | MDA-MB-231 (Breast Cancer) | 250 | [6] |

| Musa acuminata Colla | Pulp | Ethanolic | HCT-116 (Colon Cancer) | 175 | [6] |

| Musa acuminata Colla | Pulp | Ethanolic | MG-63 (Osteosarcoma) | 320 | [6] |

| Musa acuminata (Raja Bulu) | Peel | 70% Ethanol | MCF-7 (Breast Cancer) | 115.00 | [7] |

| Musa acuminata (Raja Bulu) | Flower | 70% Ethanol | MCF-7 (Breast Cancer) | 338.47 | [7] |

| Musa sp. (Nendran) | Flower Bracts | Anthocyanin Extract | HT-29 (Colon Cancer) | 41.18 | [8] |

| Musa sp. (Nendran) | Flower Bracts | Anthocyanin Extract | HeLa (Cervical Cancer) | 46.50 | [8] |

Experimental Protocols

The evaluation of the cytotoxic effects of Musa extracts typically involves a series of standardized in vitro assays. The methodologies outlined below are commonly cited in the literature.

Cancer cell lines, such as HeLa, HT-29, and MCF-7, are cultured in appropriate media, commonly Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium. The media is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin to ensure optimal growth and prevent contamination. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Caption: Workflow of the MTT cytotoxicity assay.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the Musa extract. A control group receives only the vehicle (e.g., DMSO).

-

After an incubation period of 24 to 72 hours, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage relative to the control, and the IC50 value is determined from the dose-response curve.

-

This dual staining method is used to visualize morphological changes associated with apoptosis.

-

Procedure:

-

Cells are treated with the Musa extract for a specified duration.

-

The cells are then harvested and stained with a mixture of acridine orange (AO) and ethidium bromide (EB).

-

Live cells appear uniformly green (AO stains the nucleus), early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin (EB enters the compromised membrane), and necrotic cells have a uniformly orange-red nucleus.

-

The stained cells are visualized and photographed using a fluorescence microscope.

-

Signaling Pathways in Musa Extract-Induced Cytotoxicity

Research indicates that extracts from Musa species induce cancer cell death primarily through the induction of apoptosis.[8][9] The proposed mechanisms involve the modulation of key signaling pathways that regulate programmed cell death.

Several studies suggest that methanolic extracts of Musa paradisiaca inflorescence trigger the intrinsic, or mitochondrial, pathway of apoptosis in colon cancer cells (HT29).[9] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential.

Caption: Intrinsic apoptosis pathway induced by Musa extract.

The extract has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis.[9]

In addition to apoptosis, extracts from Musa species have been observed to induce cell cycle arrest. For instance, a methanol extract of Musa paradisiaca inflorescence was found to arrest HT29 colon cancer cells at the G2/M phase of the cell cycle.[9] This prevents the cells from proceeding through mitosis, thereby inhibiting proliferation.

References

- 1. Anti-cancer potential of banana flower extract: An in vitro study | Bangladesh Journal of Pharmacology [banglajol.info]

- 2. Anti-cancer potential of banana flower extract: An in vitro study | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. doaj.org [doaj.org]

- 4. ajpt.asmepress.com [ajpt.asmepress.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. mbimph.com [mbimph.com]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. Musa paradisiaca inflorescence induces human colon cancer cell death by modulating cascades of transcriptional events - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cardiotonic Effects of Musaroside and Related Cardiac Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musaroside is a cardenolide glycoside, a class of naturally occurring steroid glycosides known for their profound effects on cardiac muscle.[1] Isolated from plant species such as Strophanthus kombe and Strophanthus sarmentosus, this compound, also known as Sarmutogenin 3-O-beta-D-digitaloside, belongs to the broader family of cardiac glycosides.[1] This guide provides a comprehensive technical overview of the cardiotonic effects of cardiac glycosides, with a specific focus on the mechanistic principles applicable to this compound.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of all cardiac glycosides, including this compound, is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2] Inhibition of this pump is the cornerstone of the cardiotonic effects of these compounds.[2]

The binding of a cardiac glycoside to the Na+/K+-ATPase leads to a cascade of events within the cardiomyocyte:

-

Inhibition of the Na+/K+-ATPase: This leads to a decrease in the extrusion of Na+ from the cell.

-

Increase in Intracellular Na+ Concentration ([Na+]i): The accumulation of intracellular sodium alters the electrochemical gradient.

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The reduced Na+ gradient diminishes the driving force for the NCX to extrude calcium (Ca2+) from the cell.

-

Increase in Intracellular Ca2+ Concentration ([Ca2+]i): The net result is an accumulation of intracellular calcium.

-

Enhanced Myocardial Contractility: The elevated [Ca2+]i leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) and subsequently, a larger release of Ca2+ during each action potential, resulting in a more forceful contraction of the cardiac muscle. This is the basis of the positive inotropic effect.

Signaling Pathway of Cardiac Glycoside-Induced Inotropy

Caption: Signaling pathway of this compound's cardiotonic effect.

Quantitative Data on Cardiac Glycoside Activity

As previously mentioned, specific quantitative data for this compound is scarce. The following table summarizes representative data for the well-studied cardiac glycosides, Digoxin and Ouabain, to provide a quantitative context for the potency of this class of compounds.

| Compound | Target | Assay | Test System | IC50 / EC50 | Reference |

| Digoxin | Na+/K+-ATPase | Enzyme Activity | Purified pig kidney Na+/K+-ATPase | ~100-200 nM | General Literature |

| Ouabain | Na+/K+-ATPase | Enzyme Activity | Purified pig kidney Na+/K+-ATPase | ~100-200 nM | General Literature |

| Digoxin | Inotropic Effect | Isolated Papillary Muscle | Guinea Pig | EC50 ~ 300 nM | General Literature |

| Ouabain | Inotropic Effect | Isolated Ventricular Myocytes | Ferret | EC50 ~ 500 nM | General Literature |

Experimental Protocols

The investigation of the cardiotonic effects of compounds like this compound involves a range of in vitro and ex vivo experimental models. Below are detailed methodologies for key experiments.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.

Objective: To determine the concentration of the test compound (e.g., this compound) that inhibits 50% of the Na+/K+-ATPase activity (IC50).

Materials:

-

Purified Na+/K+-ATPase (commercially available, e.g., from porcine kidney)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, KCl)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified Na+/K+-ATPase.

-

Add varying concentrations of the test compound to the wells of a microplate.

-

Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Na+/K+-ATPase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase.

Inotropic Effect Measurement in Isolated Cardiac Tissue

This ex vivo experiment assesses the effect of a compound on the contractility of cardiac muscle.

Objective: To determine the concentration-response relationship for the inotropic effect of the test compound and calculate the EC50 value.

Materials:

-

Isolated cardiac tissue (e.g., papillary muscle or ventricular strips from a suitable animal model like guinea pig or rat)

-

Organ bath system with temperature control and oxygenation

-

Krebs-Henseleit solution (physiological salt solution)

-

Force transducer

-

Data acquisition system

-

Test compound (this compound)

Procedure:

-

Isolate the cardiac tissue and mount it in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach one end of the tissue to a fixed point and the other end to a force transducer to measure isometric contraction force.

-

Electrically stimulate the tissue at a constant frequency (e.g., 1 Hz).

-

Allow the tissue to equilibrate until a stable baseline contractile force is achieved.

-

Add the test compound to the organ bath in a cumulative concentration-dependent manner.

-

Record the changes in contractile force at each concentration.

-

Express the increase in force as a percentage of the maximum response.

-

Plot the percentage of the maximum response against the logarithm of the compound concentration and determine the EC50 value.

Logical Relationship: From Enzyme Inhibition to Inotropic Effect

Caption: The logical link between in vitro enzyme inhibition and ex vivo inotropic effects.

Conclusion

This compound, as a member of the cardiac glycoside family, exerts its cardiotonic effects through the well-established mechanism of Na+/K+-ATPase inhibition. This guide has outlined the core principles, provided representative quantitative data from analogous compounds, and detailed the experimental protocols necessary for the investigation of such agents. For drug development professionals and researchers, a thorough understanding of these mechanisms and methodologies is crucial for the evaluation and potential therapeutic application of new cardiac glycosides like this compound. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Glycosidic Bond in Musaroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musaroside, a cardenolide glycoside, has garnered interest within the scientific community for its potential pharmacological applications. A comprehensive understanding of its chemical structure, particularly the nature of its glycosidic bond, is paramount for structure-activity relationship studies and the development of novel therapeutic agents. This technical guide provides a detailed analysis of the glycosidic linkage in this compound, compiling available spectroscopic data, outlining general experimental methodologies for its characterization, and postulating its biosynthetic origin.

Chemical Structure and the Glycosidic Bond

This compound is a cardiac glycoside with the chemical formula C30H44O10.[1] Its structure consists of a steroidal aglycone, sarmutogenin, linked to a deoxy sugar moiety, D-digitalose (a 6-deoxy-3-O-methyl-D-galactopyranosyl unit).[2]

The linkage between these two components is a crucial determinant of the molecule's overall conformation and biological activity. This connection is an O-glycosidic bond .[3] Specifically, the anomeric carbon of the D-digitalose sugar is linked to the hydroxyl group at the C-3 position of the sarmutogenin aglycone.[1]

The stereochemistry of this glycosidic bond has been determined to be in the beta (β) configuration .[4] This is explicitly stated in one of its synonyms, "Sarmutogenin 3-O-beta-D-digitaloside".[1] The IUPAC name further confirms the attachment at the 3-position of the aglycone.[1] The beta configuration indicates that the substituent at the anomeric carbon of the sugar ring is oriented in the same direction as the C-5 hydroxymethyl group in the D-configuration of the sugar.

The precise nature of this β-glycosidic bond is critical for the molecule's interaction with its biological targets, such as the Na+/K+-ATPase pump.

Spectroscopic Data for Glycosidic Bond Characterization

The determination of the structure and stereochemistry of the glycosidic bond in this compound heavily relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of glycosides. The chemical shift and coupling constants of the anomeric proton and carbon are particularly informative.

| Nucleus | Signal | Chemical Shift (ppm) | Significance for Glycosidic Bond |

| ¹H | Anomeric Proton (H-1') | δ 4.8–5.2 | The chemical shift in this range is characteristic of anomeric protons. The coupling constant (J-value) between H-1' and H-2' is crucial for determining the α or β configuration. For a β-glycoside with a trans-diaxial relationship between H-1' and H-2', a large coupling constant (typically 7-10 Hz) is expected. |

| ¹H | Methyl Protons (Aglycone) | δ 1.2–1.5 | These signals help confirm the structure of the sarmutogenin moiety.[2] |

| ¹³C | Anomeric Carbon (C-1') | Not explicitly found in search results | The chemical shift of the anomeric carbon provides additional evidence for the glycosidic linkage. In β-glycosides, the C-1' signal typically appears at a lower chemical shift compared to their α-counterparts. |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are used to confirm the molecular formula and to study the fragmentation pattern of the molecule.

| Technique | Ion Peak | m/z | Significance |

| HR-ESI-MS | [M+H]⁺ | 565.3 | Confirms the molecular weight of this compound.[2] |

| HR-ESI-MS | [M+Na]⁺ | 647.3 | Confirms the molecular weight of this compound.[2] |

| MS/MS | Fragment Ions | Not specified | Fragmentation analysis, particularly the cleavage of the glycosidic bond, allows for the identification of the aglycone and the sugar moiety, confirming the overall structure.[2][5] |

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the molecule, with a focus on the glycosidic linkage.

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts, integration, and multiplicity of all proton signals are analyzed. The anomeric proton signal is of particular interest.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired to identify all carbon signals, including the anomeric carbon.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations and trace the spin systems of the sugar and aglycone moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which are crucial for confirming the linkage point between the sugar and the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the β-stereochemistry of the glycosidic bond. For a β-linkage, a NOE correlation between the anomeric proton (H-1') and the protons on the same face of the aglycone (e.g., H-3 and H-5) would be expected.

-

Tandem Mass Spectrometry (MS/MS)

Objective: To confirm the molecular weight and to elucidate the fragmentation pattern, thereby identifying the constituent sugar and aglycone.

Methodology:

-

Ionization: The this compound sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules ([M+H]⁺) or other adducts.

-

MS1 Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined to confirm the molecular weight of this compound.

-

Collision-Induced Dissociation (CID): The parent ion is selected and subjected to collisions with an inert gas (e.g., argon or nitrogen). This induces fragmentation of the molecule.

-

MS2 Analysis: The m/z ratios of the resulting fragment ions are analyzed. The most labile bond in a glycoside is typically the glycosidic bond. Its cleavage will result in fragment ions corresponding to the aglycone and the sugar moiety, allowing for their individual identification.

Biosynthesis of the Glycosidic Bond

While the specific biosynthetic pathway of this compound has not been fully elucidated, the formation of its O-glycosidic bond is likely catalyzed by a glycosyltransferase (GT) , a class of enzymes responsible for the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.

Based on the biosynthesis of other glycosides, a plausible pathway for the final glycosylation step in this compound biosynthesis can be proposed:

-

Activation of the Sugar: The D-digitalose sugar is activated by a nucleoside triphosphate, most commonly Uridine triphosphate (UTP), to form UDP-D-digitalose. This reaction is catalyzed by a specific UDP-sugar pyrophosphorylase.

-

Glycosidic Bond Formation: A specific UDP-glycosyltransferase (UGT) then catalyzes the transfer of the UDP-activated D-digitalose to the 3-hydroxyl group of the sarmutogenin aglycone. This reaction proceeds with the formation of the β-glycosidic bond and the release of UDP.

This enzymatic process ensures high regio- and stereoselectivity, leading to the specific formation of the 3-O-β-D-digitaloside linkage observed in this compound. The search for and characterization of the specific UGT involved in this compound biosynthesis would be a valuable area for future research, potentially enabling chemoenzymatic synthesis of this compound analogs.

Visualizations

Caption: Logical relationship of this compound components.

Caption: Experimental workflow for structural elucidation.

Caption: Postulated biosynthetic pathway of the glycosidic bond.

References

- 1. This compound | C30H44O10 | CID 441866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Glycosidic and peptidyl bond cleavage reactions of maltosylated carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Musaroside and its Aglycone Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musaroside, a naturally occurring cardenolide glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a particular focus on its chemical structure, physicochemical properties, and the structure of its aglycone, sarmutogenin. This document summarizes the current, albeit limited, understanding of its biological activities and offers a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a type of cardiac glycoside, a class of organic compounds known for their effects on the contractile force of the heart muscle.[1] These compounds are characterized by a steroid nucleus attached to a sugar moiety. In the case of this compound, the aglycone (the non-sugar part) is sarmutogenin, and the sugar component is a 6-deoxy-3-O-methyl-D-galactopyranosyl unit.[2] While the broader class of cardiac glycosides has been extensively studied for their roles in treating cardiac conditions and their potential as anticancer agents, specific research on this compound remains in its early stages. This guide aims to consolidate the available technical information on this compound to facilitate further investigation into its therapeutic potential.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique structure, which dictates its biological activity and pharmacokinetic profile.

Structure of this compound

This compound is a cardenolide glycoside.[3] The complete chemical structure consists of the steroidal aglycone, sarmutogenin, linked to a deoxy sugar.

IUPAC Name: 3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[3]

Structure of the Aglycone: Sarmutogenin

The aglycone portion of this compound is sarmutogenin. This steroidal moiety is the primary contributor to the molecule's interaction with its biological targets.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its solubility, permeability, and potential for formulation.

| Property | Value | Source |

| Molecular Formula | C30H44O10 | [3] |

| Molecular Weight | 564.7 g/mol | [3] |

| XLogP3 | 0.1 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 10 | [3] |

| Rotatable Bond Count | 4 | [3] |

Biological Activity and Potential Signaling Pathways

While specific quantitative biological data for this compound is not extensively available in the public domain, its classification as a cardenolide glycoside provides a strong basis for predicting its mechanism of action and potential therapeutic effects.

Presumed Mechanism of Action: Na+/K+-ATPase Inhibition

Cardiac glycosides are well-established inhibitors of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility. In cancer cells, this disruption of ion homeostasis can trigger a cascade of events leading to cell death.

Potential Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides is known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Based on the activity of related compounds, this compound may influence the following pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some cardiac glycosides have been shown to inhibit this pathway, leading to decreased cancer cell viability.

-

NF-κB Signaling: The NF-κB pathway is involved in inflammation and cell survival. Its inhibition by cardiac glycosides can promote apoptosis in cancer cells.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a role in cell proliferation and differentiation. Modulation of this pathway by cardiac glycosides can contribute to their anticancer effects.

-

Reactive Oxygen Species (ROS) Generation: Disruption of ion balance can lead to increased production of ROS, inducing oxidative stress and triggering apoptosis.

Below is a conceptual diagram illustrating the potential signaling cascade initiated by this compound's interaction with Na+/K+-ATPase.

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols (Conceptual)

Isolation and Purification Workflow

The isolation of this compound from its natural sources, such as plants from the Strophanthus or Musa genera, would typically follow a multi-step process.

Caption: Conceptual workflow for this compound isolation.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent like methanol or ethanol using maceration or Soxhlet extraction to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The glycoside fraction is typically enriched in the more polar fractions.

-

Chromatographic Fractionation: The enriched fraction is then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.

-

Purification: Final purification to obtain pure this compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated this compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS) and to obtain fragmentation patterns that provide clues about the structure of the aglycone and the sugar moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals, confirming the connectivity of atoms within the molecule and the stereochemistry.

Biological Activity Assays (Conceptual)

To evaluate the anticancer potential of this compound, a series of in vitro assays would be conducted:

-

Cytotoxicity Assays (e.g., MTT, SRB): To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). A panel of cancer cell lines (e.g., breast, colon, lung) and a normal cell line (to assess selectivity) should be used.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the observed cytotoxicity is due to the induction of programmed cell death.

-

Cell Cycle Analysis (Flow Cytometry): To investigate if this compound causes cell cycle arrest at specific phases.

-

Western Blot Analysis: To probe the effect of this compound on the expression and phosphorylation status of key proteins in the presumed signaling pathways (e.g., Akt, mTOR, NF-κB).

Conclusion and Future Directions

This compound represents an intriguing natural product with a chemical scaffold that suggests potential as a therapeutic agent, particularly in the realm of oncology. Its classification as a cardenolide glycoside strongly implies that its biological activity is mediated through the inhibition of Na+/K+-ATPase and the subsequent modulation of critical cellular signaling pathways.

However, a significant gap in knowledge exists regarding its specific biological effects. Future research should prioritize the following:

-

Quantitative Biological Evaluation: Systematic screening of this compound against a diverse panel of cancer cell lines to determine its IC50 values and to identify cancer types that are particularly sensitive to its effects.

-

Mechanism of Action Studies: In-depth investigation into the specific signaling pathways modulated by this compound to confirm its molecular targets and to understand the downstream consequences of Na+/K+-ATPase inhibition.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the antitumor efficacy of this compound in a physiological setting and to assess its therapeutic window and potential cardiotoxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for potent and selective anticancer activity, potentially leading to the development of novel drug candidates with improved therapeutic profiles.

This technical guide serves as a foundational document to stimulate and guide such future research endeavors, which are essential to unlock the full therapeutic potential of this compound.

References

Musaroside: A Technical Review of a Promising Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musaroside is a cardenolide glycoside, a class of naturally occurring steroids known for their potent effects on cardiac tissue.[1] Primarily isolated from species of the Strophanthus genus, notably Strophanthus sarmentosus, this compound has garnered interest for its potential therapeutic applications.[1][2] Like other cardiac glycosides, the fundamental mechanism of action of this compound involves the inhibition of the Na+/K+-ATPase enzyme, a critical component of cellular ion homeostasis. This review provides an in-depth technical guide to the current state of this compound research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that research on this specific glycoside is not as extensive as for more common cardiac glycosides like digoxin or digitoxin, and thus, comprehensive data is limited.

| Biological Activity | Test System | Measured Parameter | Value | Reference |

| Cytotoxicity | Brine shrimp lethality assay | LC50 | 117 - 270 µg/mL | [2][3][4] |

Further research is required to determine specific quantitative values for this compound's cardiotonic activity (EC50) and its inhibitory constant (Ki or IC50) against Na+/K+-ATPase.

Experimental Protocols

Extraction and Isolation of this compound from Strophanthus sarmentosus

A general methodology for the extraction and isolation of this compound from the plant material involves a successive cold extraction technique followed by chromatographic separation.

1. Plant Material Preparation:

-

Freshly collected mature plant parts of Strophanthus sarmentosus (leaves, stems, or roots) are air-dried at room temperature for a minimum of two weeks.[2][3]

-

The dried plant material is then ground into a fine powder to increase the surface area for extraction.[2][3]

2. Cold Extraction:

-

The powdered plant material is subjected to successive maceration with solvents of increasing polarity.[2][3]

-

Step 1: n-Hexane Extraction: The powder is soaked in n-hexane for at least 72 hours to remove nonpolar compounds like fats and waxes. The solvent is then filtered.[2][3]

-

Step 2: Ethyl Acetate Extraction: The plant residue from the previous step is then soaked in ethyl acetate for at least 72 hours. This step extracts compounds of intermediate polarity. The solvent is filtered.[2][3]

-

Step 3: Methanol Extraction: Finally, the residue is soaked in methanol for at least 72 hours to extract polar compounds, including glycosides like this compound. The solvent is filtered.[2][3]

-

The respective filtrates are concentrated using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extracts.[2]

3. Isolation by Column Chromatography:

-

The methanolic crude extract, which is expected to contain this compound, is subjected to column chromatography for purification.[5][6]

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase. The silica gel should be activated by heating in an oven.[5]

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system would be a mixture of chloroform and methanol, with the methanol concentration being progressively increased.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.[5][7]

-

Further purification steps, such as preparative HPLC, may be necessary to obtain highly pure this compound.

Cytotoxicity Assay (Brine Shrimp Lethality Assay)

This is a simple, rapid, and low-cost preliminary toxicity assay.

1. Hatching Brine Shrimp:

-

Brine shrimp (Artemia salina) eggs are hatched in a container filled with artificial seawater under constant aeration and illumination for 48 hours.

2. Preparation of Test Solutions:

-

The Strophanthus sarmentosus extracts (n-hexane, ethyl acetate, and methanol) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.[2][3]

-

A series of dilutions of each extract are prepared in vials containing artificial seawater.

3. Exposure of Brine Shrimp:

-

A specific number of brine shrimp nauplii (e.g., 10-15) are transferred into each vial containing the test solutions.

-

The final volume in each vial is adjusted with artificial seawater.

-

A control group containing only the solvent and another with only seawater are also included.

4. Incubation and Observation:

-

The vials are kept under illumination for 24 hours.

-

After 24 hours, the number of dead nauplii in each vial is counted.

5. Data Analysis:

-

The percentage of mortality is calculated for each concentration.

-

The LC50 (lethal concentration 50%) value, which is the concentration of the extract that kills 50% of the brine shrimp, is determined using probit analysis or other appropriate statistical methods.[2][3]

Signaling Pathways

Na+/K+-ATPase Inhibition and Downstream Effects

The primary mechanism of action of this compound, as a cardiac glycoside, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes. This inhibition triggers a cascade of events leading to its cardiotonic effects.

Caption: this compound inhibits Na+/K+-ATPase, leading to increased intracellular calcium and enhanced heart muscle contraction.

Potential Involvement of Src Kinase and MAPK Pathways

Beyond the classical ion transport inhibition, cardiac glycosides are known to activate intracellular signaling cascades. While specific studies on this compound are lacking, it is plausible that it could modulate pathways involving Src kinase and Mitogen-Activated Protein Kinases (MAPKs), similar to other cardiac glycosides.

Caption: Hypothetical signaling cascade initiated by this compound, potentially involving Src kinase and the MAPK pathway.

Conclusion

This compound represents a potentially valuable natural product with clear biological activity. However, a comprehensive understanding of its pharmacological profile is currently limited by the scarcity of detailed quantitative data. The experimental protocols outlined in this review provide a foundation for further investigation into its extraction, isolation, and bioactivity. Future research should focus on elucidating the specific interactions of this compound with Na+/K+-ATPase, quantifying its cardiotonic and cytotoxic effects with greater precision, and exploring its impact on intracellular signaling pathways. Such studies will be crucial for determining the true therapeutic potential of this promising cardiac glycoside.

References

An In-depth Technical Guide to Musaroside: CAS Number, Chemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiac glycoside Musaroside, detailing its chemical identity, physicochemical properties, and known biological activities. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Identification and Properties

This compound is a cardenolide glycoside, a class of naturally occurring steroids known for their potent effects on cardiac tissue. Its unique chemical structure contributes to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 465-97-4 | |

| Molecular Formula | C₃₀H₄₄O₁₀ | |

| Molecular Weight | 564.67 g/mol | |

| IUPAC Name | (3β,5β,12β)-3-[(6-Deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-card-20(22)-enolide | |

| Synonyms | Sarmutogenin 3-O-beta-D-digitaloside | |

| Appearance | Solid (Predicted) | |

| XLogP3 | 0.1 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 10 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 564.293448 g/mol | |

| Monoisotopic Mass | 564.293448 g/mol | |

| Topological Polar Surface Area | 152 Ų | |

| Heavy Atom Count | 40 | |

| Complexity | 1080 |

Biological Activity and Mechanism of Action

As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. This elevation in intracellular calcium is responsible for the positive inotropic effect on the heart muscle.

Recent research on cardiac glycosides has revealed their potential as anticancer agents. Their ability to induce apoptosis and inhibit cell proliferation is linked to the modulation of various signaling pathways.

Potential Signaling Pathways

While specific studies on this compound's signaling pathways are limited, based on the known effects of other cardiac glycosides, it is hypothesized to modulate the following pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Cardiac glycosides have been shown to inhibit this pathway, leading to decreased cancer cell viability.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Cardiac glycosides can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

-

Apoptosis Induction: By inhibiting Na+/K+-ATPase and modulating the aforementioned signaling pathways, cardiac glycosides can trigger both the intrinsic and extrinsic pathways of apoptosis.

Diagram 1: Hypothesized Signaling Pathway of this compound in Cancer Cells

Caption: Hypothesized signaling cascade initiated by this compound.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the extraction, purification, and analysis of this compound, as well as for assessing its biological activity. These protocols are based on established techniques for cardiac glycosides and may require optimization for specific experimental conditions.

Extraction and Isolation of this compound from Plant Material

This compound is naturally found in plants of the Strophanthus genus. The following is a general protocol for its extraction and isolation.

Diagram 2: Workflow for this compound Extraction and Isolation

Caption: General workflow for the extraction and purification of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the relevant plant parts (e.g., seeds of Strophanthus kombe) at room temperature and then grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a chloroform:methanol mixture).

-

Collect fractions of the eluate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualize the spots under UV light or by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent).

-

Pool the fractions containing this compound based on the TLC profile.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized. A starting point could be:

-

0-20 min: 30-70% Acetonitrile

-

20-25 min: 70-30% Acetonitrile

-

25-30 min: 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol and make serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of the protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons and to fully assign the structure.

-

Na+/K+-ATPase Activity Assay

This assay measures the ability of this compound to inhibit the Na+/K+-ATPase enzyme.

Methodology:

-

Enzyme Source: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney cortex or rat brain).

-

Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, KCl, and NaCl at appropriate concentrations and pH.

-

Assay Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound (and a control with no inhibitor) in the reaction buffer for a specific time at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-